molecular formula C12H13N3O B2820275 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 879064-66-1

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2820275
CAS No.: 879064-66-1
M. Wt: 215.256
InChI Key: DWTXHCFCKTWWTF-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound combining a benzimidazole core fused with a pyrrolidin-2-one ring. The benzimidazole moiety is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance binding to biological targets. Characterization typically involves NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15-7-8(6-11(15)16)12-13-9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTXHCFCKTWWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpyrrolidin-2-one with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one, have been extensively studied for their antimicrobial properties. Recent research indicates that these compounds exhibit significant activity against a range of microorganisms.

Key Findings:

  • Antibacterial Activity : Studies have shown that certain benzimidazole derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the benzimidazole ring have been reported to achieve minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Antifungal Activity : The antifungal potential has also been documented, with some derivatives exhibiting effectiveness against common fungal pathogens such as Candida albicans .

Antiviral Properties

The antiviral capabilities of benzimidazole derivatives are another area of significant interest. Compounds like 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one have demonstrated effectiveness against various viral strains.

Key Findings:

  • HIV Inhibition : Several studies have identified benzimidazole derivatives as potential inhibitors of HIV reverse transcriptase, showcasing promising results in reducing viral replication .
  • Hepatitis C Virus : Research has indicated that certain derivatives can inhibit the replication of Hepatitis C virus (HCV), with some compounds displaying exceptionally low effective concentrations (EC50 values) indicating high potency .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are well-documented, making them candidates for treating inflammatory diseases.

Key Findings:

  • Inhibition of Nitric Oxide Production : Some studies have reported that specific compounds can significantly inhibit nitric oxide production in vitro, suggesting potential applications in managing inflammatory conditions .
  • Animal Studies : In vivo studies have shown that certain benzimidazole derivatives can reduce inflammation and pain in animal models, outperforming standard anti-inflammatory drugs like ibuprofen .

Anticancer Applications

Emerging evidence suggests that benzimidazole derivatives may play a role in cancer therapy.

Key Findings:

  • PARP Inhibition : Compounds derived from benzimidazole have been explored as PARP inhibitors, which are crucial in cancer treatment strategies aimed at targeting DNA repair mechanisms in cancer cells .
  • Broad-Spectrum Anticancer Activity : The structural versatility of benzimidazole allows for modifications that enhance selectivity and potency against various cancer cell lines, indicating a promising avenue for drug development .

Summary Table of Applications

ApplicationKey FindingsReferences
AntimicrobialEffective against Gram-positive/negative bacteria and fungi; MIC comparable to antibiotics
AntiviralInhibits HIV and HCV replication; low EC50 values indicating high potency
Anti-inflammatorySignificant inhibition of nitric oxide production; effective in animal models
AnticancerPotential PARP inhibitors; broad-spectrum activity against cancer cell lines

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This compound has been shown to interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one and its analogs, focusing on structural features, physicochemical properties, and biological activities.

Compound Substituents Molecular Weight (g/mol) Key Spectral Data Biological Activity Synthesis Method
4-(1H-Benzimidazol-2-yl)-1-methylpyrrolidin-2-one 1-Methyl ~214.25 Not explicitly reported; inferred: pyrrolidinone C=O ~1720 cm⁻¹ (IR) Likely aligns with benzimidazole bioactivity (e.g., antimicrobial, anticancer) Analogous to Method A/B in
4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (2a) 1-(3-Methylphenyl) ~315.35 ¹H NMR: Aromatic protons at 7.83–6.40 ppm; C=O at 173 ppm (¹³C NMR) Antibacterial (post ring-opening hydrazide derivatives) HCl reflux with 1,2-diaminobenzene
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one 1-Benzyl ~304.35 Synonyms and identifiers listed; no explicit spectral data Unknown; benzyl group may enhance lipophilicity and CNS penetration Likely similar to with benzyl chloride
5e: Thiazol-naphthalenyl derivative 1-(4-Naphthalen-2-ylthiazol-2-yl), 5-(p-tolyl) 495.57 ¹H NMR: NH at 10.80 ppm; ¹³C NMR: C=O at 173 ppm; IR: C-S-C at 718 cm⁻¹ Not explicitly reported; thiazole may confer kinase inhibition potential Multi-step synthesis with aryl/thiazole groups
4-(1-Butyl-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl) analog 1-Butyl (benzimidazole), 1-(3-chloro-2-methylphenyl) ~409.90 No spectral data; chloro and methyl groups may alter electronic properties Enhanced lipophilicity for membrane permeability Substitution with alkyl/aryl halides
4-[1-(2-Fluorobenzyl)-benzimidazol-2-yl]-1-(3-methylphenyl) analog 1-(2-Fluorobenzyl), 1-(3-methylphenyl) ~429.46 Fluorine introduces electronegativity; potential metabolic stability improvement Fluorine may enhance target binding via halogen interactions SNAr or alkylation reactions
Hydrazide derivatives (ring-opened) Pyrrolidinone ring-opened to form hydrazides Variable Hydrazide NH₂ peaks in IR/NMR; azole derivatives synthesized from hydrazides Significant antibacterial activity reported Ring-opening with hydrazine monohydrate

Key Observations:

Substituent Effects: 1-Methyl (target compound): Simplest substituent, likely favoring solubility and synthetic accessibility compared to bulkier groups (e.g., benzyl or naphthalenyl) . Halogenation (e.g., fluorine in ): Enhances metabolic stability and binding via halogen bonds.

Spectral Trends: Pyrrolidinone C=O stretches consistently appear at ~1720 cm⁻¹ in IR . Benzimidazole NH protons resonate near 10.80 ppm in ¹H NMR .

Thiazole and naphthalenyl groups (5e) may expand therapeutic applications to kinase or protease inhibition .

Synthesis Challenges :

  • Bulky substituents (e.g., naphthalenyl) require multi-step protocols, lowering yields (~60% for 5e vs. ~70–80% for simpler analogs ).

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one is a derivative of benzimidazole, a well-known pharmacophore associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one consists of a benzimidazole moiety linked to a pyrrolidine ring. This structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have been reported to act as inhibitors of DNA topoisomerases and have shown cytotoxic effects on various cancer cell lines.

  • Case Study : In one study, derivatives of benzimidazole demonstrated IC50 values as low as 2.95 μmol/L against ovarian cancer cells (SKOV-3) and varying efficacy against cervical (HeLa) and gastric (BGC-823) cancer cells .
CompoundCancer Cell LineIC50 (μmol/L)
Compound 8SKOV-32.95
Compound 16HeLa32.4
Compound 16BGC-82311.0

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A series of benzimidazole derivatives showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against various pathogens .
CompoundPathogenMIC (μg/ml)
Compound 1S. typhi50
Compound 3S. typhi62.5
Compound 4C. albicans250

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored, particularly against viruses like hepatitis C.

  • Findings : Certain compounds exhibited EC50 values in the nanomolar range against hepatitis C virus (HCV), indicating strong antiviral activity .
CompoundVirus TypeEC50 (nM)
Compound AHCV Genotype 1a0.028
Compound BHCV Genotype 1b0.007

The biological activities of benzimidazole derivatives can be attributed to several mechanisms:

  • DNA Intercalation : Many benzimidazole compounds intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes such as topoisomerases, which are crucial for DNA unwinding during replication.
  • Receptor Modulation : Some derivatives function as modulators of various receptors involved in cellular signaling pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one?

The synthesis typically involves multi-step organic reactions. A validated method includes:

  • Step 1: Condensation of a pyrrolidinone precursor with 1,2-diaminobenzene under acidic reflux conditions (e.g., 4 M HCl, 24 hours).
  • Step 2: Neutralization with NaOH (pH 8–9) followed by purification via crystallization . Microwave-assisted synthesis or solid-phase methods may enhance yield and purity by reducing side reactions . Analytical techniques like HPLC and TLC are critical for monitoring intermediate purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR verify the benzimidazole and pyrrolidinone moieties. For example, aromatic protons (δ 7.3–7.6 ppm) and carbonyl signals (δ ~170 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 268.1) .
  • X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and stereochemistry .

Q. What are the key physicochemical properties relevant to biological assays?

  • Solubility: Assessed in DMSO or aqueous buffers (pH 1–12) to determine stability under physiological conditions.
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for pyrrolidinones) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzimidazole) influence bioactivity?

  • Case Study: Substituting the methyl group on the pyrrolidinone with bulkier alkyl chains (e.g., ethyl, propyl) alters binding to kinase targets. For example, 4-(1-ethyl-benzimidazol-2-yl) analogs show enhanced inhibition of EGFR (IC50_{50} ~0.8 µM vs. 1.2 µM for the methyl derivative) .
  • Methodology: Molecular docking (AutoDock Vina) and MD simulations correlate steric/electronic effects with activity .

Q. How can contradictions in reaction yields or purity be resolved?

  • Root Cause Analysis: Variability often arises from solvent polarity (e.g., DMF vs. ethanol) or temperature gradients during reflux. For instance, microwave-assisted synthesis reduces side-product formation by 30% compared to conventional heating .
  • Mitigation: Design of Experiments (DoE) optimizes parameters (e.g., 120°C, 2 hours in ethanol yields >85% purity) .

Q. What mechanisms underpin its potential pharmacological activity?

  • Hypothesis: The benzimidazole moiety intercalates with DNA or inhibits topoisomerase II, while the pyrrolidinone enhances solubility for membrane penetration .
  • Validation:
  • In vitro: Fluorescence quenching assays quantify DNA binding constants (e.g., Kb=1.5×104M1K_b = 1.5 \times 10^4 \, \text{M}^{-1}) .
  • In vivo: Pharmacokinetic studies in rodent models assess bioavailability (e.g., t1/2=4.2hourst_{1/2} = 4.2 \, \text{hours}) .

Q. How can reaction pathways be elucidated for derivative synthesis?

  • Ring-Opening Reactions: Treatment with hydrazine monohydrate converts pyrrolidinone to hydrazides, enabling access to pyrazoles or triazoles .
  • Mechanistic Probes: Isotopic labeling (15N^{15}N-NMR) tracks intermediates in nucleophilic substitutions .

Key Recommendations for Researchers

  • Synthesis: Prioritize microwave-assisted protocols for scalability and reproducibility .
  • Characterization: Combine crystallography (SHELXL) with spectroscopic methods to resolve stereochemical ambiguities .
  • Bioactivity Screening: Use structure-activity relationship (SAR) models to guide derivative design .

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